molecular formula C22H26N4 B190728 Calycanthine CAS No. 595-05-1

Calycanthine

Cat. No. B190728
CAS RN: 595-05-1
M. Wt: 346.5 g/mol
InChI Key: XSYCDVWYEVUDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calycanthine is an important class of alkaloids extracted and isolated from the roots, leaves, flowers, and fruits of Chimonanthus praecox . It has significant anti-convulsant, anti-fungal, anti-viral analgesic, anti-tumor, and anti-melanogenesis activities .


Synthesis Analysis

The synthesis of Calycanthine features copper-mediated asymmetric cyclodimerization of chiral tryptamine derivative . This process establishes a new entry into constructing the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure . This strategy has been successfully applied for the total syntheses of either enantiomers of chimonanthine, folicanthine, and calycanthine .


Molecular Structure Analysis

The molecular structure of Calycanthine was first incorrectly proposed by Barger, and then revised by Woodward’s group via synthesis .


Chemical Reactions Analysis

Calycanthine inhibits the potassium-stimulated release of [3H]GABA from slices of rat hippocampus . It also blocks the L-type calcium currents and weakly inhibits the N-type calcium currents from neuroblastoma X glioma cells .

Scientific Research Applications

Anti-Convulsant Properties

Calycanthine has been identified as a powerful convulsant, which paradoxically can be beneficial in the development of anti-convulsant medications. By understanding the mechanism through which Calycanthine induces convulsions, researchers can design drugs that inhibit these pathways, potentially offering new treatments for epilepsy and other seizure disorders .

Anti-Fungal Activity

The compound exhibits significant anti-fungal properties, making it a candidate for the development of new anti-fungal drugs. This is particularly important as fungal infections are becoming more resistant to existing medications, and Calycanthine could serve as a basis for the synthesis of more effective treatments .

Anti-Viral Applications

Calycanthine also shows promise in the field of antiviral research. Its ability to inhibit viral replication could lead to the creation of new antiviral drugs that could be used to treat a variety of viral infections, including those that are resistant to current therapies .

Analgesic Effects

Research indicates that Calycanthine has analgesic properties, which could be harnessed to develop new pain-relief medications. This could be particularly useful for patients who suffer from chronic pain conditions and are in need of alternative pain management solutions .

Anti-Tumor Potential

Calycanthine’s anti-tumor activities suggest it could be used in cancer research to develop new chemotherapeutic agents. Its ability to inhibit tumor growth could make it a valuable tool in the fight against cancer .

Anti-Melanogenesis

The compound has been found to have anti-melanogenesis activities, which could be applied in the treatment of skin conditions involving hyperpigmentation. By inhibiting melanin production, Calycanthine could help in creating therapies for conditions like melasma or age spots .

Synthetic Chemistry

The complex structure of Calycanthine has made it a subject of interest in synthetic chemistry. The challenges associated with its synthesis are driving advances in chemical methodologies, which can have broad applications in the synthesis of other complex molecules .

Neurotoxicology

In the field of neurotoxicology, Calycanthine’s potent neurotoxic effects are studied to understand the pathways of neurotoxicity and to develop protective strategies against neurotoxic agents. This research has implications for the treatment of neurodegenerative diseases and for the development of safety protocols in environments where neurotoxins are present .

Mechanism of Action

Future Directions

The synthesis of Calycanthine and its derivatives is a topic of interest in synthetic chemistry . The development of new synthesis methods and the exploration of its biological activities could be potential future directions .

properties

IUPAC Name

(1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYCDVWYEVUDKQ-GXRSIYKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@H]4NC5=CC=CC=C5[C@@]2([C@@H]1NC6=CC=CC=C36)CCN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calycanthine

CAS RN

595-05-1
Record name (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALYCANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62N8QPR7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calycanthine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calycanthine
Reactant of Route 3
Reactant of Route 3
Calycanthine
Reactant of Route 4
Calycanthine
Reactant of Route 5
Reactant of Route 5
Calycanthine
Reactant of Route 6
Calycanthine

Q & A

Q1: What is the molecular formula and weight of calycanthine?

A1: Calycanthine has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]

Q2: What is the core structure of calycanthine?

A2: Calycanthine is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize calycanthine?

A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of calycanthine. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of calycanthine. [, ]

Q4: Can calycanthine be synthesized in the laboratory?

A4: Yes, several total synthesis routes have been developed for calycanthine. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]

Q5: What is the significance of the selenium degradation product of calycanthine?

A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of calycanthine's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []

Q6: What are the known biological activities of calycanthine?

A6: Calycanthine has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].

Q7: What is the mechanism of action of calycanthine's antifungal activity?

A7: While the exact mechanism is not fully understood, studies have shown that both calycanthine and folicanthine, another alkaloid found alongside calycanthine, exhibit significant inhibitory effects against various plant pathogenic fungi. []

Q8: What is known about calycanthine's effect on the nervous system?

A8: Research suggests that calycanthine acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []

Q9: What are the toxicological concerns associated with calycanthine?

A11: Calycanthine is known to be toxic, particularly to ruminants. Ingestion of plants containing calycanthine, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.